molecular formula C27H54N6O6 B13824647 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexakis((1-methylethoxy)methyl)- CAS No. 33025-06-8

1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexakis((1-methylethoxy)methyl)-

Katalognummer: B13824647
CAS-Nummer: 33025-06-8
Molekulargewicht: 558.8 g/mol
InChI-Schlüssel: VVSVKFADSMYFDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C27H54N6O6 and a molecular weight of 558.76 . This compound is characterized by its triazine core, which is substituted with six propan-2-yloxymethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of cyanuric chloride with isopropyl alcohol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by propan-2-yloxymethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves controlling the temperature, pressure, and concentration of reactants to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The propan-2-yloxymethyl groups allow it to interact with various enzymes and receptors, modulating their activity. The triazine core provides stability and facilitates binding to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

33025-06-8

Molekularformel

C27H54N6O6

Molekulargewicht

558.8 g/mol

IUPAC-Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(propan-2-yloxymethyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H54N6O6/c1-19(2)34-13-31(14-35-20(3)4)25-28-26(32(15-36-21(5)6)16-37-22(7)8)30-27(29-25)33(17-38-23(9)10)18-39-24(11)12/h19-24H,13-18H2,1-12H3

InChI-Schlüssel

VVSVKFADSMYFDH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCN(COC(C)C)C1=NC(=NC(=N1)N(COC(C)C)COC(C)C)N(COC(C)C)COC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.